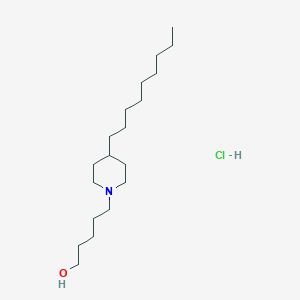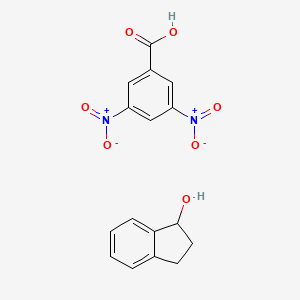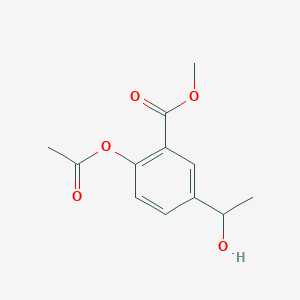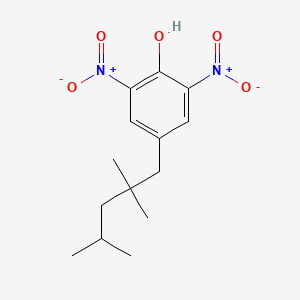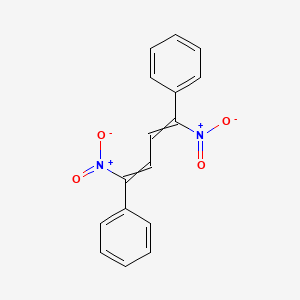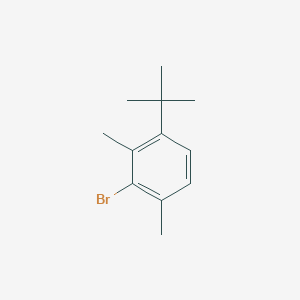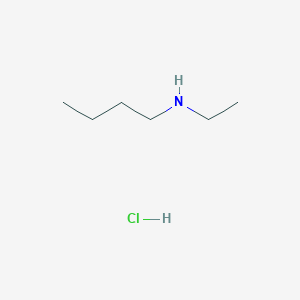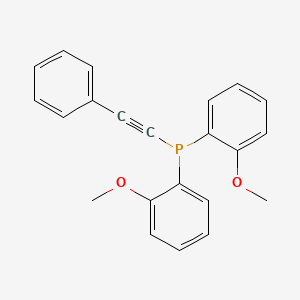
Bis(2-methoxyphenyl)(phenylethynyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is an organophosphorus compound that features a phosphane (phosphine) center bonded to two 2-methoxyphenyl groups and one phenylethynyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)(phenylethynyl)phosphane typically involves the reaction of 2-methoxyphenyl lithium or Grignard reagents with a suitable phosphane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxyphenyl)(phenylethynyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane center can be oxidized to form phosphine oxides.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Coupling Reactions: The compound can act as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents like halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents such as dimethylformamide (DMF) are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phenylethynyl derivatives.
Coupling Reactions: Biaryl and aryl-alkyne products.
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxyphenyl)(phenylethynyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bis(2-methoxyphenyl)(phenylethynyl)phosphane primarily involves its role as a ligand in catalysis. The phosphane center coordinates with transition metals, facilitating various catalytic cycles. The phenylethynyl group can enhance the stability and reactivity of the metal complex, influencing the overall efficiency of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyphenyl)phosphine: Lacks the phenylethynyl group, making it less versatile in certain catalytic applications.
Bis(2-methoxyphenyl)phenylphosphine: Similar structure but with a phenyl group instead of a phenylethynyl group, affecting its reactivity and applications.
Uniqueness
Bis(2-methoxyphenyl)(phenylethynyl)phosphane is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis, offering enhanced reactivity and selectivity compared to its analogs.
Eigenschaften
CAS-Nummer |
61138-62-3 |
|---|---|
Molekularformel |
C22H19O2P |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
bis(2-methoxyphenyl)-(2-phenylethynyl)phosphane |
InChI |
InChI=1S/C22H19O2P/c1-23-19-12-6-8-14-21(19)25(17-16-18-10-4-3-5-11-18)22-15-9-7-13-20(22)24-2/h3-15H,1-2H3 |
InChI-Schlüssel |
GXHYILANVBNNIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1P(C#CC2=CC=CC=C2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


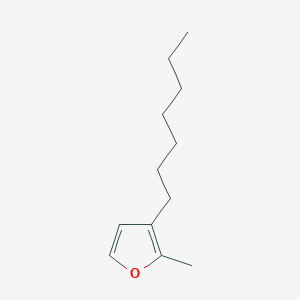
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)

![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
